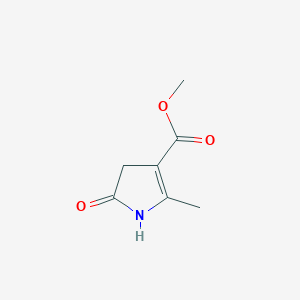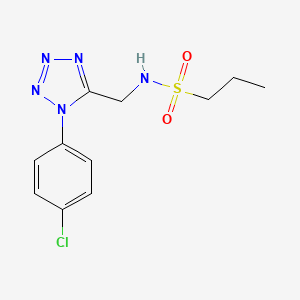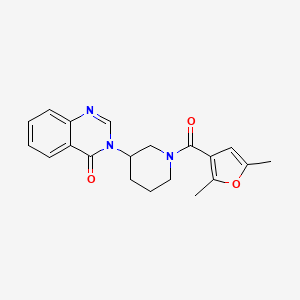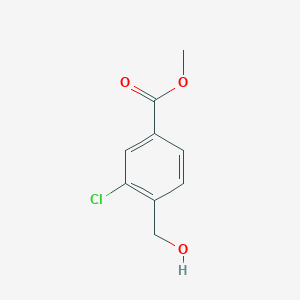![molecular formula C12H11NO2 B2944664 (3s,7Ar)-3-phenyl-1,7a-dihydro-pyrrolo[1,2-c]oxazol-5-one CAS No. 118867-99-5](/img/structure/B2944664.png)
(3s,7Ar)-3-phenyl-1,7a-dihydro-pyrrolo[1,2-c]oxazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3s,7Ar)-3-phenyl-1,7a-dihydro-pyrrolo[1,2-c]oxazol-5-one” is a versatile chemical compound with potential applications in diverse scientific research areas due to its unique structure and properties1. It holds promise in drug discovery, organic synthesis, and material science, offering exciting opportunities for innovation and advancement1.
Synthesis Analysis
Unfortunately, the specific synthesis process for this compound is not readily available from the search results. However, it’s worth noting that this compound could be involved in organic synthesis processes1.Molecular Structure Analysis
The molecular structure of this compound contributes to its unique properties and potential applications in various scientific research areas1. However, the specific details about its molecular structure are not provided in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. However, given its potential applications in organic synthesis1, it’s likely that it can participate in various chemical reactions.Physical And Chemical Properties Analysis
This compound has specific physical and chemical properties such as melting point, boiling point, density, molecular formula, and molecular weight2. However, the exact values of these properties are not provided in the search results.Applications De Recherche Scientifique
Synthesis and Optical Properties of Diketopyrrolopyrroles
Diketopyrrolopyrroles, compounds closely related to pyrrolooxazoles, have been extensively studied for their synthesis, reactivity, and optical properties. These compounds are renowned for their application as high-quality pigments and in electronic devices due to their excellent stability and fluorescence quantum yield. Their synthesis has been optimized over decades, making them accessible for use in bulk-heterojunction solar cells, field-effect transistors, dye-sensitized solar cells, and fluorescence imaging, showcasing the potential of structurally similar compounds for diverse applications in material science and electronics (Grzybowski & Gryko, 2015).
Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis
Oxazoline-containing ligands, which include oxazoles as structural components, play a crucial role in asymmetric catalysis. Due to their ready accessibility and versatility, they have been employed in various metal-catalyzed transformations. The strategic placement of the oxazoline ring close to the metal active site influences the stereochemical outcomes of reactions, highlighting the importance of oxazoline and related compounds in synthetic chemistry and catalysis (Hargaden & Guiry, 2009).
Pyrrolidine in Drug Discovery
Pyrrolidine and its derivatives, including pyrrolizines and pyrrolidine-2,5-diones, demonstrate the versatility of nitrogen-containing heterocycles in medicinal chemistry. These compounds are pivotal in exploring pharmacophore space due to their sp3-hybridization and contribute significantly to stereochemistry, leading to diverse biological activities. The review by Li Petri et al. emphasizes the synthetic strategies and the impact of steric factors and stereochemistry on the biological profile of drug candidates, offering insights into the design of new compounds with varied biological profiles (Li Petri et al., 2021).
Biologically Significant Pyrimidine Appended Optical Sensors
Pyrimidine derivatives, which share structural features with pyrrolooxazoles, are utilized as optical sensors due to their ability to form coordination and hydrogen bonds. This property enables them to act as exquisite sensing materials, further illustrating the potential of nitrogen-containing heterocycles in analytical chemistry and biological applications. The review by Jindal and Kaur covers various pyrimidine-based optical sensors, highlighting the broad range of applications for similar heterocyclic compounds (Jindal & Kaur, 2021).
Safety And Hazards
Orientations Futures
This compound holds promise in drug discovery, organic synthesis, and material science1. Its unique structure and properties offer exciting opportunities for innovation and advancement in these fields1. Further research and development can potentially unlock new applications and technologies involving this compound.
Please note that this analysis is based on the available search results and may not cover all aspects of the compound. For a more comprehensive understanding, further research and review of scientific literature are recommended.
Propriétés
IUPAC Name |
(3S,7aR)-3-phenyl-3,7a-dihydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-11-7-6-10-8-15-12(13(10)11)9-4-2-1-3-5-9/h1-7,10,12H,8H2/t10-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAPIMIROZBAGG-PWSUYJOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC(=O)N2C(O1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C=CC(=O)N2[C@@H](O1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3s,7Ar)-3-phenyl-1,7a-dihydro-pyrrolo[1,2-c]oxazol-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-[(2-amino-2-oxoethyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(4-fluorobenzyl)propanamide](/img/structure/B2944581.png)
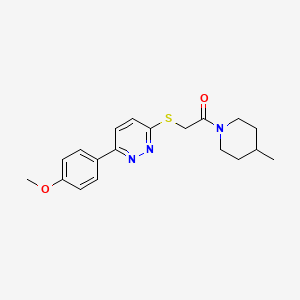


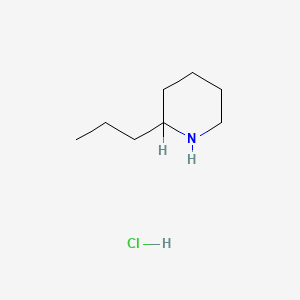
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2944588.png)
![N,N-diethyl-2-[[(E)-2-phenylethenyl]sulfonylamino]ethanesulfonamide](/img/structure/B2944590.png)
![N-[5-Cyclopropyl-2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-methoxybenzamide](/img/structure/B2944592.png)
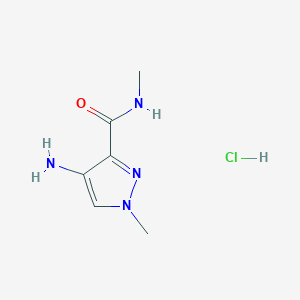
![{2-Nitroso-1-[4-(trifluoromethoxy)phenyl]prop-1-en-1-yl}(propoxy)amine](/img/structure/B2944596.png)
